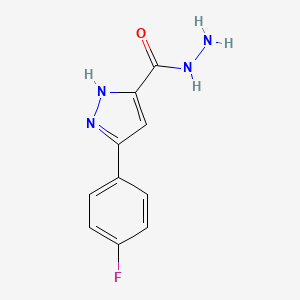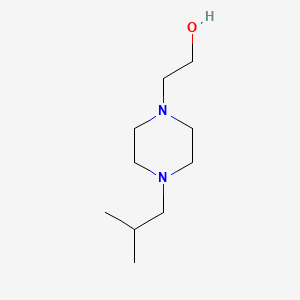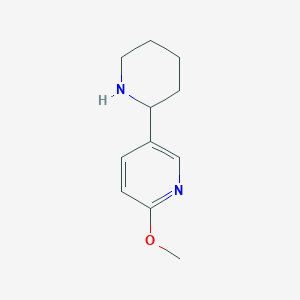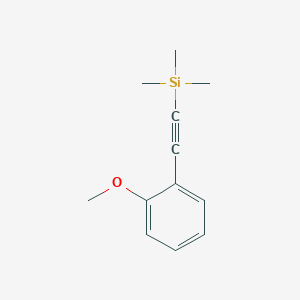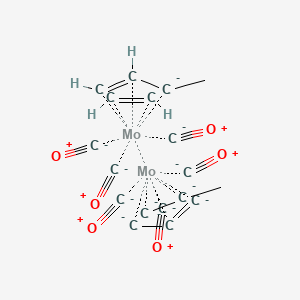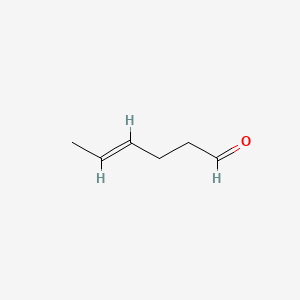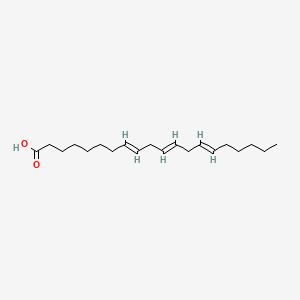
8,11,14-Eicosatrienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,11,14-Eicosatrienoic acid is a polyunsaturated fatty acid with a molecular formula of C20H34O2. It is characterized by the presence of three conjugated double bonds at the 8th, 11th, and 14th positions in the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,11,14-Eicosatrienoic acid typically involves the use of starting materials such as linoleic acid or other polyunsaturated fatty acids. The synthetic route may include steps such as:
Isomerization: Conversion of linoleic acid to gamma-linolenic acid.
Chain Elongation: Using enzymes or chemical catalysts to elongate the carbon chain.
Desaturation: Introducing additional double bonds at specific positions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes such as microbial fermentation. Specific strains of microorganisms can be genetically engineered to produce this compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product.
化学反应分析
Types of Reactions
8,11,14-Eicosatrienoic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or oxidizing agents to form hydroperoxides and other oxidation products.
Reduction: Hydrogenation to convert double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Reactions where functional groups are replaced by other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroperoxides, aldehydes, and ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
科学研究应用
8,11,14-Eicosatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based lubricants and surfactants.
作用机制
The mechanism of action of 8,11,14-Eicosatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include:
Cyclooxygenase (COX) Pathway: Conversion to prostaglandins and other eicosanoids.
Lipoxygenase (LOX) Pathway: Formation of leukotrienes and hydroxyeicosatetraenoic acids (HETEs).
相似化合物的比较
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at different positions.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
8,11,14-Eicosatrienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.
属性
CAS 编号 |
7324-41-6 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
icosa-8,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22) |
InChI 键 |
HOBAELRKJCKHQD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




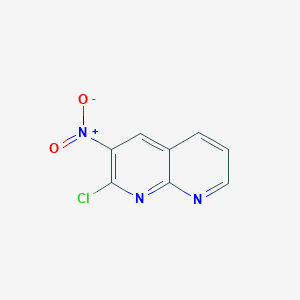
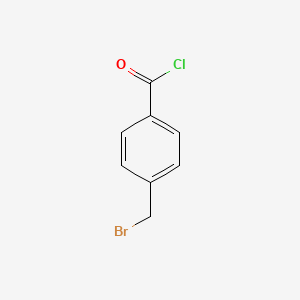

![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
